5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes benzyl, bromo, hydroxy, methoxy, and nitrophenyl groups
Properties
Molecular Formula |
C25H20BrN3O7 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20BrN3O7/c1-35-19-11-15(10-18(26)22(19)30)21-20-23(36-28(21)16-8-5-9-17(12-16)29(33)34)25(32)27(24(20)31)13-14-6-3-2-4-7-14/h2-12,20-21,23,30H,13H2,1H3 |
InChI Key |
KDQRKIRJGGNYDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves multiple steps. One common method includes the acylation of benzene with 5-bromonicotinoyl chloride to produce 5-bromo-3-benzoylpyridine, followed by Kizhner reduction to yield 3-hydroxy-5-benzylpyridine . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
- Antihypertensive Effects :
- Anticancer Properties :
- Antinociceptive and Anti-inflammatory Activities :
Synthetic Methodologies
The synthesis of 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step reactions that include:
- Condensation Reactions : Utilizing benzyl chloride and acetamido-malonic esters to form key intermediates.
- Cyclization Techniques : Employing methods such as reductive cyclization to construct the pyrrolo[3,4-d][1,2]oxazole framework .
Case Studies
- Antihypertensive Studies :
- Cytotoxicity Assays :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also play a role in binding to proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxy-5-methoxycinnamic acid
- 3-hydroxy-5-benzylpyridine
- β-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine
Uniqueness
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of modification, making it a versatile compound for research and development.
Biological Activity
The compound 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 499.37 g/mol. The presence of various functional groups such as bromine, methoxy, and nitro groups contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, pyrrolo[3,4-d]oxazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by interacting with specific cellular pathways such as the Bcl-2 family proteins and caspase activation.
- Case Study : A study demonstrated that a related pyrrolo[3,4-d]oxazole compound exhibited an IC50 value below 10 µM against several cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial Effects : Compounds with similar moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is particularly noted for enhancing antibacterial activity.
- Research Findings : In vitro studies revealed that derivatives containing the pyrrolo[3,4-d] structure displayed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy:
- Mechanisms : The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals.
- Experimental Data : Various assays (DPPH· and ABTS·+ scavenging) have shown that related compounds can effectively reduce oxidative stress in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 3 | Enhances cytotoxicity against cancer cells |
| Methoxy at position 5 | Imparts antioxidant properties |
| Nitro group at position 2 | Increases antibacterial efficacy |
The modification of substituents can significantly alter the biological profile of the compound. For instance, replacing the bromine with a chlorine atom may reduce anticancer activity but enhance antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
